![molecular formula C11H11N3O2 B2440223 ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate CAS No. 1428929-49-0](/img/structure/B2440223.png)
ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like celecoxib (a non-steroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug) .
Synthesis Analysis
Pyrazole derivatives can be synthesized through several methods. One common method involves the reaction of hydrazines with 1,3-diketones . The synthesis methods are often systematized according to the method used to assemble the pyrazolopyridine system .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including reactions with vinyl azide, aldehyde, and tosylhydrazine to afford 3,4,5-trisubstituted 1H-pyrazoles .Physical And Chemical Properties Analysis
Pyrazole itself is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific pyrazole derivatives would depend on their particular structure .Scientific Research Applications
- Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate has been explored for its potential as an antitumor agent. Researchers have synthesized related compounds and evaluated their efficacy against various cancer cell lines . Further studies could elucidate its mechanism of action and optimize its antitumor properties.
- Pyrazole-bearing compounds, including derivatives of ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate, have demonstrated potent antileishmanial and antimalarial activities . Investigating their mode of action and optimizing their pharmacological profiles could lead to novel treatments for these parasitic diseases.
- Imidazole-containing compounds, such as ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate, have shown antibacterial and antimycobacterial properties . These findings suggest potential applications in combating infectious diseases caused by bacteria and mycobacteria.
- Although specific studies on this compound’s analgesic effects are lacking, pyrazole derivatives have been investigated as potential analgesics . Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate could be explored further in this context.
Antitumor Activity
Antileishmanial and Antimalarial Effects
Antibacterial and Antimycobacterial Activity
Analgesic and Pain Management
Mechanism of Action
Target of Action
Pyrazoline derivatives, which share a similar structure, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound could interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
Pyrazoline derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some pyrazoline derivatives have been found to inhibit enzymes, disrupt metabolic pathways, or modulate receptor activity .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazoline derivatives, it is likely that multiple pathways could be affected .
Result of Action
Based on the reported activities of similar compounds, it could potentially lead to changes in cellular processes, enzyme activities, and receptor signaling .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-pyrazol-1-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-5-10(12-8-9)14-7-3-6-13-14/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYRMRNSBBYZAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.